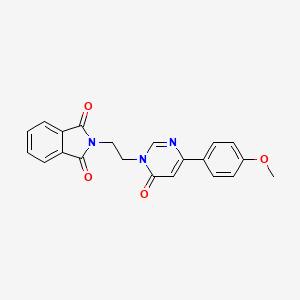
2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances .
Synthesis Analysis
In a study, new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .科学研究应用
Cyclooxygenase Inhibition
Isoindoline-1,3-dione derivatives have been studied for their affinity for cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study has shown that certain derivatives can inhibit COX-2, which is often targeted to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition . This suggests that our compound could potentially be developed as an anti-inflammatory agent with a focus on COX-2 selectivity.
Analgesic Activity
Research has indicated that certain isoindoline-1,3-dione derivatives exhibit significant analgesic activity . This opens up the possibility of using our compound as a starting point for developing new pain-relief medications, potentially offering an alternative to traditional analgesics.
Antiviral Agents
Indole derivatives, which share a structural similarity with our compound, have shown promise as antiviral agents . This suggests that further research into the antiviral capabilities of our compound could be fruitful, particularly in the development of treatments for RNA and DNA viruses.
Anti-HIV Activity
The indole scaffold is present in many bioactive compounds with anti-HIV activity . By exploring the interactions of our compound with HIV-1 and HIV-2 strains, there’s potential for developing new anti-HIV medications.
Anticancer Properties
Some isoindoline-1,3-dione derivatives have been found to induce apoptosis in tumor cells . This indicates that our compound could be investigated for its efficacy in cancer therapy, particularly in disrupting tumor interactions and improving autoimmune responses.
Antioxidant Properties
Isoindoline-1,3-dione derivatives have shown oxidative stress scavenging activity . This property is valuable in the development of antioxidant therapies, which can help in the prevention of diseases caused by oxidative damage.
Molecular Docking Studies
The compound’s structure allows for molecular docking studies to determine its interaction with various enzymes and receptors . This application is crucial in drug design and discovery, helping to predict the binding affinities and activity of potential drug candidates.
Pharmacological Research
Given the diverse biological activities of indole derivatives, our compound can be a subject of pharmacological research to explore its therapeutic potential across various domains, including antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
作用机制
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and other pro-inflammatory mediators from arachidonic acid. This can lead to a decrease in inflammation and pain.
Pharmacokinetics
The physicochemical properties of the compound were determined based on lipiński’s rule , which suggests that it may have good bioavailability.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators. This can result in reduced inflammation and pain . Additionally, the compound showed oxidative or nitrosan stress (ROS and RNS) scavenging activity .
安全和危害
属性
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-28-15-8-6-14(7-9-15)18-12-19(25)23(13-22-18)10-11-24-20(26)16-4-2-3-5-17(16)21(24)27/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGWNSSNPZEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)

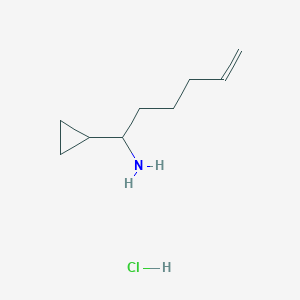
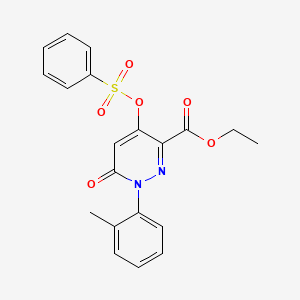
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)
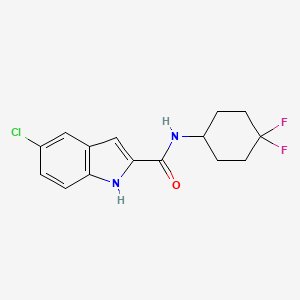
![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)
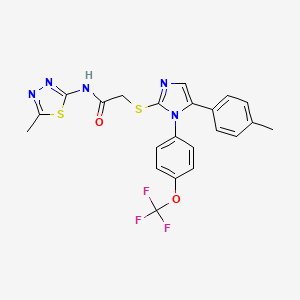
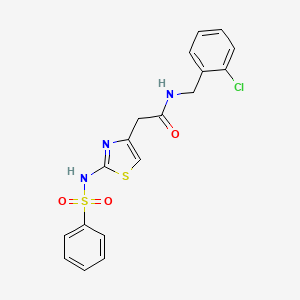
![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899606.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)